molecular formula C22H20ClN5O4S B11377219 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11377219
M. Wt: 485.9 g/mol
InChI Key: AZAKDBKSCOEDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide ring .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in pathogens. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives, such as 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H20ClN5O4S

Molecular Weight

485.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H20ClN5O4S/c1-12(29)24-17-10-18(32-2)15(9-16(17)23)20(31)25-22-27-26-21(33-22)13-8-19(30)28(11-13)14-6-4-3-5-7-14/h3-7,9-10,13H,8,11H2,1-2H3,(H,24,29)(H,25,27,31)

InChI Key

AZAKDBKSCOEDSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.